1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
1-(4-FLUOROPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 3-hydroxy-4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(4-FLUOROPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUOROPHENYL)-5-(2-METHOXYPHENYL)-1H-PYRAZOLE: Similar in structure but with a pyrazole core instead of an imidazo[4,5-b]pyridine core.
1-(4-FLUOROPHENYL)-3-HYDROXY-4-(5-METHYL-2-FUROYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a pyrrol-2-one core and different substituents.
Uniqueness
1-(4-FLUOROPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and the imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16FN3O3 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H16FN3O3/c1-26-16-7-2-11(8-15(16)24)14-9-17(25)22-19-18(14)23(10-21-19)13-5-3-12(20)4-6-13/h2-8,10,14,24H,9H2,1H3,(H,22,25) |
InChI Key |
MGJPDSLNJQOHJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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